4-Cyano-3-hydroxybenzoic acid
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Overview
Description
4-Cyano-3-hydroxybenzoic acid: is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) at the fourth position and a hydroxyl group (-OH) at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyano-3-hydroxybenzaldehyde, followed by reduction and subsequent oxidation to yield the desired acid. Another method includes the direct cyanation of 3-hydroxybenzoic acid using cyanogen bromide under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic cyanation of 3-hydroxybenzoic acid. This process typically uses a palladium catalyst and a suitable cyanide source, such as sodium cyanide, under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Amino-3-hydroxybenzoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
4-Cyano-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Hydroxybenzoic acid: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
4-Cyano-2-hydroxybenzoic acid: Similar structure but with the hydroxyl group at the second position, leading to different chemical behavior.
Uniqueness: 4-Cyano-3-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyano group and a hydroxyl group on the benzene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyano-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVYLTWYIJWKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220542-03-0 |
Source
|
Record name | 4-cyano-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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